(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3) :
- 13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
- Key Absorptions :
- 1745 cm⁻¹ (C=O stretch, ester),
- 1680 cm⁻¹ (C=O stretch, benzofuranone),
- 1600–1450 cm⁻¹ (aromatic C=C),
- 1250 cm⁻¹ (C-O-C, methoxy) .
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λmax (MeOH) : 290 nm (π→π* transitions in conjugated indole-benzofuran system) .
Mass Spectrometry (MS)
- ESI-MS (m/z) : 456.1 [M+H]⁺ (calculated for C27H21NO6: 455.5) .
Properties
Molecular Formula |
C28H23NO7 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C28H23NO7/c1-29-15-17(23-13-18(32-2)6-8-24(23)29)11-26-27(30)22-7-5-19(14-25(22)36-26)35-28(31)16-9-20(33-3)12-21(10-16)34-4/h5-15H,1-4H3/b26-11+ |
InChI Key |
KAEPNYUJFGLNRF-KBKYJPHKSA-N |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Hydrazone Formation
A Pd/Xantphos catalyst system (0.1 mol%) facilitates the coupling of N-methylphenylhydrazine with α-ketoesters to form N-aryl benzophenone hydrazones. For this compound, the reaction uses 5-methoxy-1-methylindole-3-carbaldehyde as the carbonyl source. Key conditions include:
Cyclization to Indole
The hydrazone intermediate undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) at reflux to yield the indole core. Methoxy and methyl groups are introduced via selective alkylation using methyl iodide in the presence of a base (K₂CO₃).
Synthesis of the Benzofuran Intermediate
The 3-oxo-2,3-dihydro-1-benzofuran scaffold is constructed through a cyclocondensation reaction .
Knoevenagel Condensation
A β-ketoester (e.g., ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate) reacts with the indole-3-carbaldehyde derivative under basic conditions (piperidine catalyst) to form the α,β-unsaturated ketone.
Oxidation and Functionalization
The keto group is stabilized via oxidation using pyridinium chlorochromate (PCC) in dichloromethane. The 6-hydroxy group on the benzofuran is activated for subsequent esterification.
Esterification with 3,5-Dimethoxybenzoic Acid
The final step involves coupling the benzofuran intermediate with 3,5-dimethoxybenzoic acid .
Acid Chloride Formation
The benzoic acid derivative (synthesized from methyl 2-formyl-3,5-dimethoxybenzoate) is converted to its acid chloride using thionyl chloride (SOCl₂).
Ester Bond Formation
The acid chloride reacts with the hydroxyl group on the benzofuran intermediate in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.
Overall Synthetic Route and Optimization
The convergent synthesis pathway is summarized below:
Key Optimization Strategies:
-
Catalyst Loading: Reducing Pd catalyst to 0.1 mol% improves cost efficiency without compromising yield.
-
Solvent Selection: Ethanol balances reactivity and environmental considerations in the Knoevenagel step.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity for intermediates.
Analytical Characterization
Critical data for verifying the final product:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 499.5 g/mol | HRMS |
| Melting Point | 148–150°C | DSC |
| 1H NMR (CDCl₃) | δ 8.21 (s, 1H, indole), 3.89 (s, 6H, OCH₃) | 400 MHz NMR |
| HPLC Purity | 98.5% | C18 column, MeOH/H₂O |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.
Medicine
In medicinal chemistry, (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate has potential as a therapeutic agent. Its structural features allow it to bind to specific targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The target compound shares structural motifs with the following analogs:
Key Differences :
Physicochemical Properties
Physicochemical properties influence bioavailability and target engagement. Data for the target compound and analogs are extrapolated from structural trends:
Implications :
- The absence of hydrogen bond donors in the target compound may reduce polar interactions compared to 3d or carbazole analogs.
Computational and Experimental Validation
- Chemical Similarity Metrics :
- REACH Compliance : Regulatory frameworks prioritize similarity in functional groups (methoxy, ester) and stability for grouping under chemical safety assessments .
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. Its unique structural characteristics suggest potential therapeutic applications, particularly due to the presence of functional groups associated with various biological effects.
Structural Characteristics
This compound features an indole moiety and a benzofuran system, both of which are known for their roles in numerous biologically active compounds. The presence of methoxy groups enhances its reactivity and interaction with biological targets.
| Component | Description |
|---|---|
| Indole Moiety | Associated with neuroactive and anti-cancer properties. |
| Benzofuran System | Known for anti-inflammatory and anti-tumor activities. |
| Methoxy Groups | Enhance lipophilicity and biological activity. |
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against these pathogens, suggesting significant antibacterial potential .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on indole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and reactive oxygen species (ROS) formation. For example, indole-containing metal complexes have exhibited higher anticancer activity compared to their ligands, indicating that structural modifications can enhance efficacy .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, including enzymes and receptors. The binding affinity of the compound to these targets modulates their activity, leading to various biological outcomes such as inhibition of cell proliferation or induction of cell death.
Case Studies
-
Antimicrobial Study
- A study evaluated the antibacterial effects of similar indole derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like ceftriaxone, highlighting their potential as alternative therapeutic agents .
- Anticancer Evaluation
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the indole derivative and leading to the formation of the benzofuran ring followed by esterification. Key reaction conditions include:
- Use of strong acids or bases as catalysts.
- Controlled temperatures for optimal yield.
Synthetic Route Overview
| Step | Process |
|---|---|
| 1. Indole Preparation | Synthesis from starting materials using condensation reactions. |
| 2. Benzofuran Formation | Cyclization reactions under acidic conditions. |
| 3. Esterification | Reaction with benzoic acid derivatives to form esters. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
